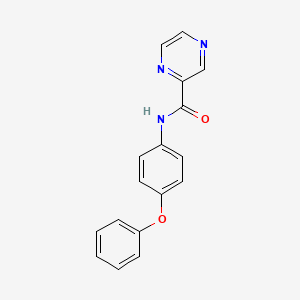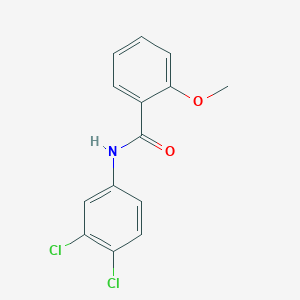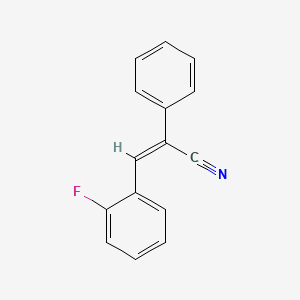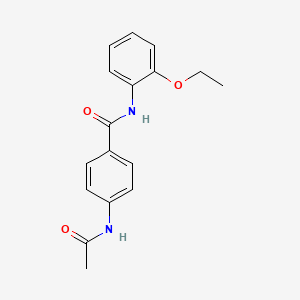
N-(4-phenoxyphenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-2-pyrazinecarboxamide, commonly known as PP2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PP2 is a potent and selective inhibitor of Src family kinases, which are important regulators of cell growth, differentiation, and survival.
Applications De Recherche Scientifique
Antitubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug for tuberculosis (TB) treatment. Researchers have synthesized pyrazinamide analogues using the Yamaguchi reaction. This method involves the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of the Yamaguchi reagent and 4-dimethylaminopyridine. Notably, N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared with an 81% yield using this approach. Additionally, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide exhibit potent activity against Mycobacterium tuberculosis H37Rv, with MIC values below 6.25 μg/mL .
Antimycobacterial Agents
Substituted N-phenylpyrazine-2-carboxamides have been evaluated for anti-mycobacterial activity. Notable compounds include N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide. These derivatives show promising potential as antimycobacterial agents .
Pharmacophore Scaffold
The pyrazine ring, with its uniquely situated nitrogen atom, serves as an important pharmacophore. Amides and sulfonamides of pyrazines have utility as therapeutic agents in pharmaceutical, perfumery, and food industries .
Mécanisme D'action
Target of Action
N-(4-phenoxyphenyl)pyrazine-2-carboxamide, also known as Maybridge3_004771, is a derivative of pyrazinecarboxamide . It has been found to exhibit significant antimycobacterial activity . The primary targets of this compound are Mycobacterium strains, including Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its targets, leading to inhibition of their growth . The compound’s antimycobacterial activity is thought to be related to its ability to disrupt membrane energetics and inhibit membrane transport function .
Biochemical Pathways
It is known that the compound’s antimycobacterial activity involves the disruption of mycobacterial cell wall synthesis . This disruption likely affects multiple downstream biochemical pathways, leading to the inhibition of mycobacterial growth.
Pharmacokinetics
It is known that the compound’s lipophilicity plays a key role in its cell transmembrane transport and other biological processes . The compound’s lipophilicity can influence its bioavailability, with more lipophilic compounds generally having better cell membrane permeability .
Result of Action
The primary result of N-(4-phenoxyphenyl)pyrazine-2-carboxamide’s action is the inhibition of mycobacterial growth . This is achieved through the disruption of mycobacterial cell wall synthesis . The compound has been found to exhibit significant in vitro antimycobacterial activity against various Mycobacterium strains .
Propriétés
IUPAC Name |
N-(4-phenoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(16-12-18-10-11-19-16)20-13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJZYIKIZMNGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)


![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)

![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)